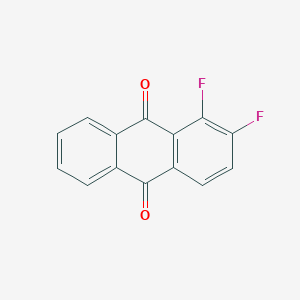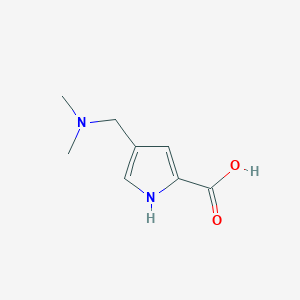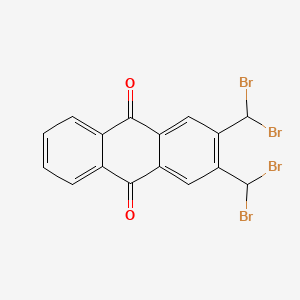
1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid is a boronic acid derivative with a unique structure that includes a pyrazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound’s specific structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
The synthesis of 1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium catalyst and a boron source such as bis(pinacolato)diboron.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using various oxidizing agents.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The boronic acid group can be reduced to a borane using reducing agents like sodium borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include various substituted pyrazoles and boronic esters.
科学的研究の応用
1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where boronic acid derivatives have shown efficacy.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved depend on the specific application and the structure of the target molecule.
類似化合物との比較
1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: A simpler boronic acid used in similar applications but lacks the pyrazole ring.
2-(2-Methoxyethyl)-1-nitrobenzene: Another boronic acid derivative with different functional groups and applications.
2-(2-Thiomethoxyethyl)-aniline: A compound with a similar structure but different reactivity due to the presence of sulfur.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct reactivity profile and makes it valuable in various synthetic and research applications.
特性
分子式 |
C7H13BN2O3 |
|---|---|
分子量 |
184.00 g/mol |
IUPAC名 |
[1-(1-hydroxy-2-methylpropan-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H13BN2O3/c1-7(2,5-11)10-4-6(3-9-10)8(12)13/h3-4,11-13H,5H2,1-2H3 |
InChIキー |
MRBAXCHFGLNWIY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1)C(C)(C)CO)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-[(5Z)-5-[(5E)-3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B13140271.png)
![4-Hydroxy-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13140274.png)
![1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B13140282.png)







![[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-](/img/structure/B13140327.png)



